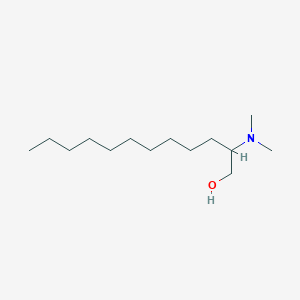

2-(Dimethylamino)dodecan-1-OL

Description

Structure

3D Structure

Properties

CAS No. |

54010-22-9 |

|---|---|

Molecular Formula |

C14H31NO |

Molecular Weight |

229.40 g/mol |

IUPAC Name |

2-(dimethylamino)dodecan-1-ol |

InChI |

InChI=1S/C14H31NO/c1-4-5-6-7-8-9-10-11-12-14(13-16)15(2)3/h14,16H,4-13H2,1-3H3 |

InChI Key |

CSSVTQCWYGWGPW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(CO)N(C)C |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Characterization of Amino Alcohols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides atom-level information on the chemical environment, connectivity, and spatial relationships within a molecule.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 2-(Dimethylamino)dodecan-1-ol, the spectrum is expected to show characteristic signals corresponding to the different types of protons in the molecule. The integration of these signals would correspond to the number of protons in each environment.

Key expected signals include:

A singlet for the six protons of the two equivalent methyl groups attached to the nitrogen atom.

Multiplets for the protons of the long alkyl chain (-(CH₂)₉-).

A triplet for the terminal methyl group of the dodecyl chain.

Signals corresponding to the protons on the carbons bearing the hydroxyl and dimethylamino groups (C1 and C2).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -N(CH ₃)₂ | 2.2 - 2.4 | Singlet | 6H |

| -CH ₂OH | 3.4 - 3.7 | Multiplet | 2H |

| -CH (N)- | 2.5 - 2.8 | Multiplet | 1H |

| -(CH ₂)₉- | 1.2 - 1.6 | Multiplet | 18H |

| -CH₂-CH ₃ | 0.8 - 0.9 | Triplet | 3H |

| -CH₂OH | Variable | Broad Singlet | 1H |

Carbon (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, a total of 12 distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the 12 non-equivalent carbon atoms. The chemical shifts are indicative of the electronic environment of each carbon. oregonstate.educompoundchem.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C H₂OH (C1) | 60 - 68 |

| -C H(N)- (C2) | 65 - 75 |

| -N(C H₃)₂ | 40 - 48 |

| -C H₂-CH₃ (C11) | 22 - 24 |

| -CH₂-C H₃ (C12) | 13 - 15 |

| Alkyl Chain Carbons (C3-C10) | 22 - 35 |

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. sdsu.eduuvic.ca

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. emerypharma.com For this compound, COSY would show correlations between the protons along the entire length of the dodecyl chain, as well as between the protons on C1 and C2, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbon atoms to which they are directly attached. sdsu.edu It would be used to definitively assign each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum. For example, the singlet from the N-methyl protons would correlate to the N-methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. researchgate.net This is particularly useful for identifying connections across quaternary carbons or heteroatoms. In this molecule, HMBC could show a correlation from the N-methyl protons to the C2 carbon, confirming the position of the dimethylamino group.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The gas chromatogram provides information on the purity of the sample, while the mass spectrometer provides a fragmentation pattern for the eluted components, which serves as a molecular fingerprint.

For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight. However, the molecular ion of alcohols and amines can sometimes be weak or absent. libretexts.org The fragmentation pattern is dominated by characteristic cleavages influenced by the functional groups.

Key expected fragmentation pathways include:

Alpha-cleavage adjacent to the nitrogen atom: This is a characteristic fragmentation for amines, leading to the formation of a stable, resonance-stabilized iminium cation. libretexts.orglibretexts.org The cleavage of the C2-C3 bond would result in a prominent peak.

Alpha-cleavage adjacent to the oxygen atom: Cleavage of the C1-C2 bond is also possible.

Loss of water ([M-18]): Alcohols frequently undergo dehydration, leading to a peak at M-18. libretexts.orgwhitman.edu

Table 3: Predicted Key Mass Fragments for this compound in GC-MS

| m/z Value | Predicted Fragment Structure | Fragmentation Pathway |

| 201 | [C₁₂H₂₇NO]⁺ | Molecular Ion (M⁺) |

| 183 | [C₁₂H₂₃N]⁺ | Loss of H₂O |

| 74 | [CH(CH₂OH)N(CH₃)₂]⁺ | Alpha-cleavage (loss of C₁₀H₂₁ radical) |

| 58 | [CH₂=N(CH₃)₂]⁺ | Common fragment for dimethylamino groups |

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental formula of a molecule, as each formula has a unique exact mass. youtube.com The calculated exact mass for the molecular formula of this compound, C₁₂H₂₇NO, is 201.20926. nih.gov HRMS analysis would be used to confirm this exact mass experimentally, thereby verifying the molecular formula.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is a powerful non-destructive technique for identifying the functional groups present in a molecule. mdpi.comdtic.mil These methods measure the vibrational energies of molecular bonds, which are unique to specific functional groups.

In the context of amino alcohols, IR and Raman spectroscopy are instrumental in confirming the presence of the defining hydroxyl (-OH) and amino (-NR₂) groups. The position, intensity, and shape of the vibrational bands in the spectra provide a molecular fingerprint of the compound.

Infrared (IR) Spectroscopy:

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The key characteristic IR absorption bands for an amino alcohol like this compound are associated with the O-H and C-N stretching vibrations, as well as various C-H and N-H bending vibrations.

A prominent feature in the IR spectrum of an amino alcohol is a broad absorption band in the region of 3300-3500 cm⁻¹, which is characteristic of the O-H stretching vibration. youtube.com The broadening of this peak is a result of hydrogen bonding between molecules. youtube.com The C-H stretching vibrations from the dodecyl chain and the dimethylamino group typically appear in the 2850-3000 cm⁻¹ region. The C-N stretching vibration of the tertiary amine is expected to be observed in the 1000-1250 cm⁻¹ range.

Raman Spectroscopy:

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While polar bonds like O-H exhibit strong IR absorption, non-polar bonds often produce strong signals in Raman spectra. For amino alcohols, Raman spectroscopy can provide valuable information about the carbon backbone and the amino group.

The O-H stretching vibration also appears in the Raman spectrum, typically in the same 3300-3500 cm⁻¹ region as in the IR spectrum. The various C-H stretching and bending modes of the long alkyl chain will also be visible. Raman spectroscopy is particularly useful for studying the effects of substituents on intramolecular hydrogen bonding in amino alcohols. arxiv.org

Interactive Data Table: Typical Vibrational Frequencies for Amino Alcohols

| Functional Group | Vibrational Mode | Typical Infrared (IR) Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3500 - 3200 (broad) | 3500 - 3200 | Strong (IR), Weak (Raman) |

| C-H (Alkyl) | Stretching | 2960 - 2850 | 2960 - 2850 | Strong |

| C-N (Tertiary Amine) | Stretching | 1250 - 1020 | 1250 - 1020 | Medium to Weak |

| O-H (Alcohol) | Bending | 1440 - 1395 | 1440 - 1395 | Medium |

| C-O (Alcohol) | Stretching | 1260 - 1050 | 1260 - 1050 | Strong |

Note: The exact frequencies can vary depending on the molecular structure, solvent, and hydrogen bonding.

Detailed Research Findings:

Research on various amino alcohols has consistently demonstrated the utility of vibrational spectroscopy for structural elucidation. For instance, studies on aminoethanol and its derivatives have used Raman spectroscopy to investigate the influence of N-terminal substitution on intramolecular hydrogen bonding. arxiv.org It was observed that the red-shift of the O-H stretching frequency is indicative of the strength of the O-H···N intramolecular hydrogen bond. arxiv.org While specific studies on this compound are not prevalent, the principles derived from related amino alcohol studies are directly applicable for its characterization.

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is then analyzed to generate a three-dimensional electron density map of the molecule, from which the atomic positions can be determined. nih.gov

Application to Amino Alcohol Derivatives:

In the study of amino alcohols, X-ray crystallography can be used to:

Confirm the molecular structure: It provides direct evidence of the connectivity of atoms and the stereochemistry of chiral centers.

Analyze intermolecular interactions: The crystal packing reveals details about hydrogen bonding, van der Waals forces, and other non-covalent interactions that govern the solid-state structure. For amino alcohols, understanding the hydrogen-bonding network involving the hydroxyl and amino groups is particularly important.

Determine absolute configuration: For chiral amino alcohols, X-ray crystallography of a derivative containing a heavy atom can be used to determine the absolute stereochemistry.

While obtaining suitable single crystals for X-ray diffraction can be a challenge, the structural information it provides is unparalleled. For many complex amino alcohol derivatives, the crystal structure has been successfully determined, offering valuable insights into their chemical and physical properties. nih.gov

Interactive Data Table: Illustrative Crystallographic Parameters for a Hypothetical Amino Alcohol Derivative

| Parameter | Description | Example Value |

| Crystal System | The symmetry of the crystal lattice. | Orthorhombic |

| Space Group | The symmetry group of the crystal. | P2₁2₁2₁ |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 10.5, b = 15.2, c = 25.8 |

| α, β, γ (°) | The angles of the unit cell. | α = 90, β = 90, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 4115.76 |

| Z | The number of molecules in the unit cell. | 4 |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.045 |

Detailed Research Findings:

The Cambridge Structural Database (CSD) contains a vast number of crystal structures for various organic compounds, including numerous amino alcohol derivatives. Analysis of these structures consistently highlights the prevalence of hydrogen bonding in directing the crystal packing. In many cases, the hydroxyl group acts as a hydrogen bond donor, while the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group can act as hydrogen bond acceptors, leading to the formation of chains, sheets, or more complex three-dimensional networks. While a specific crystal structure for a derivative of this compound is not cited here, the general principles of solid-state packing for analogous long-chain amino alcohols would be expected to follow these trends.

Structure Activity Relationship Sar Studies and Mechanistic Investigations

Elucidating the Molecular Role of the Dimethylamino Moiety

Influence of the Tertiary Amine on Intermolecular Interactions

The tertiary amine of 2-(Dimethylamino)dodecan-1-ol significantly influences its ability to form non-covalent bonds. While the nitrogen atom possesses a lone pair of electrons, making it a hydrogen bond acceptor, the absence of a hydrogen atom directly attached to the nitrogen prevents it from acting as a hydrogen bond donor in interactions with other molecules of its kind. This contrasts with primary and secondary amines, which can participate in both donor and acceptor roles in hydrogen bonding.

However, in an aqueous environment or in the presence of proton donors, the lone pair on the nitrogen can readily accept a proton, forming a positively charged ammonium (B1175870) ion. This capacity for hydrogen bonding with protic solvents like water is a key factor in its solubility and how it orients itself at interfaces. The hydroxyl group, on the other hand, can act as both a hydrogen bond donor and acceptor, contributing to the molecule's ability to engage in a network of hydrogen bonds. Studies on analogous amino alcohols demonstrate that the interplay between the amino and hydroxyl groups facilitates unique hydrophilic interactions and hydrogen bonding patterns. researchgate.net

Impact of Amine Basicity and Protonation State on Molecular Behavior

The dimethylamino group imparts basic properties to the molecule. The pKa of the conjugate acid of a typical tertiary amine is in the range of 9-10. This means that at physiological pH (around 7.4), a significant portion of this compound molecules will exist in their protonated, cationic form.

The protonation state of the amine is crucial for its biological activity. The positive charge of the protonated amine can facilitate electrostatic interactions with negatively charged biological macromolecules, such as the phosphate (B84403) groups in the phospholipids (B1166683) of cell membranes or acidic residues in proteins. This electrostatic attraction is often a primary driving force for the initial association of the molecule with its biological targets.

The equilibrium between the neutral and protonated forms is pH-dependent. In more acidic environments, the equilibrium will shift towards the protonated form, enhancing its cationic character. Conversely, in more basic environments, the neutral, uncharged form will predominate. This pH-dependent behavior can influence the compound's ability to permeate biological membranes, as the neutral form is generally more lipophilic and can more easily cross the lipid bilayer.

Alkyl Chain Length and Hydrophobicity Effects on Molecular Function

The long dodecyl chain is a defining feature of this compound, conferring significant hydrophobicity to the molecule.

Optimization of Dodecyl Chain Length in Analogues for Specific Interactions

The length of the alkyl chain is a critical parameter that is often optimized in the design of bioactive molecules to achieve specific interactions. The dodecyl (C12) chain in this compound provides a substantial nonpolar segment that drives its partitioning into hydrophobic environments, such as the interior of cell membranes or hydrophobic pockets of proteins.

Structure-activity relationship studies on related amphiphilic compounds with antimicrobial activity have consistently shown that the length of the alkyl chain significantly impacts efficacy. For instance, studies on alkyl amines have indicated that compounds with a chain length of 11 to 15 carbon atoms are often the most active against both gram-positive and gram-negative bacteria. nih.gov This suggests that the dodecyl chain of this compound is well within the optimal range for certain biological activities that involve membrane disruption.

The hydrophobic interactions of the alkyl chain with the lipid tails of the phospholipid bilayer can lead to the insertion of the molecule into the membrane, causing disruption of membrane integrity and function. The balance between the hydrophilic head group and the hydrophobic tail (hydrophilic-lipophilic balance, HLB) is a key determinant of its surfactant properties and its ability to interact with and disrupt biological membranes.

Below is a table illustrating the effect of alkyl chain length on the antimicrobial activity of a series of N-alkyl morpholines, a related class of amino compounds, against Methicillin-Resistant Staphylococcus aureus (MRSA). This data highlights the principle of optimizing alkyl chain length for biological activity.

| Compound | Alkyl Chain Length | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |

| M-6 | 12 | 15.6 | 15.6 |

| M-7 | 14 | 3.9 | 3.9 |

| M-8 | 16 | 3.9 | 3.9 |

| M-9 | 18 | 62.5 | 62.5 |

| Data adapted from a study on N-alkyl morpholines, demonstrating the structure-activity relationship concerning alkyl chain length. researchgate.net |

Stereochemical Considerations and Chiral Influences in Analogues

The carbon atom at position 2, which is bonded to the dimethylamino group, the hydroxylmethyl group, the dodecyl chain, and a hydrogen atom, is a chiral center. Therefore, this compound can exist as two enantiomers, (R)- and (S)-2-(dimethylamino)dodecan-1-ol.

The stereochemistry of a molecule can have a profound impact on its biological activity. nih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and often exhibit a high degree of stereoselectivity when interacting with chiral molecules. The differential interaction between enantiomers and their biological targets can lead to one enantiomer being significantly more potent or having a different pharmacological profile than the other.

For amino alcohols, stereoselective synthesis is a key area of research to access enantiomerically pure compounds for biological evaluation. rsc.orgdiva-portal.org Methods such as asymmetric synthesis or chiral resolution of a racemic mixture are employed to separate the enantiomers. nih.gov While specific studies on the differential activity of the enantiomers of this compound are not widely available in public literature, it is a well-established principle that the three-dimensional arrangement of functional groups is critical for precise molecular recognition at a binding site. The specific spatial orientation of the dimethylamino, hydroxyl, and dodecyl groups will determine the complementarity of the molecule to its binding partner, influencing the strength and specificity of the interaction.

Mechanistic Pathways of Biochemical and Chemical Interactions

The bifunctional nature of this compound, with its cationic/polar head group and lipophilic tail, suggests several potential mechanistic pathways for its biochemical and chemical interactions.

A primary mode of action for many long-chain amphiphilic molecules is the disruption of cell membranes. The dodecyl chain can intercalate into the hydrophobic core of the lipid bilayer, while the polar head group remains at the aqueous interface. This insertion can disrupt the ordered structure of the membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death. This mechanism is common for many antimicrobial and cytotoxic surfactants.

Furthermore, the protonated dimethylamino group can engage in electrostatic interactions with anionic sites on proteins, while the alkyl chain can bind to hydrophobic pockets. This dual interaction can lead to the inhibition of enzyme activity or the disruption of protein-protein interactions. For instance, long-chain alcohols have been shown to modulate the function of ligand-gated ion channels in the nervous system by binding to specific cavities within the protein structure. nih.gov

Chemically, the hydroxyl group can undergo reactions typical of primary alcohols, such as esterification or oxidation. The tertiary amine can act as a nucleophile or a base in various chemical reactions. The proximity of the amino and hydroxyl groups may also allow for intramolecular interactions or concerted reaction mechanisms.

Calcium Ion Flux Modulation Mechanisms in In Vitro Cellular Models

While direct studies on this compound are not extensively detailed in the available literature, its structure as a cationic amphiphilic drug (CAD) provides a basis for understanding its potential mechanisms. CADs are known to accumulate in acidic organelles like lysosomes. This accumulation can lead to the disruption of lysosomal functions, including lipid catabolism, and can induce lysosomal membrane permeabilization (LMP). molbiolcell.org The process of LMP can lead to the release of calcium from intracellular stores.

Cationic amphiphilic drugs, due to their chemical nature, can interact with cellular membranes and influence their permeability to ions. The disruption of the lysosomal membrane integrity by these agents is a proposed mechanism for inducing cell death in cancer models, a process intrinsically linked to altered ion homeostasis, including that of calcium. molbiolcell.org The accumulation of cytolytic lysoglycerophospholipids within lysosomes, induced by CADs, is a key step that can precede membrane permeabilization and the subsequent release of sequestered ions. molbiolcell.org

S-Nitrosylation Potency and Related Biochemical Pathways in Model Systems

S-Nitrosylation is a critical post-translational modification where a nitric oxide (NO) group is covalently attached to the thiol group of a cysteine residue in a protein, forming an S-nitrosothiol (SNO). wikipedia.orgnih.gov This reversible process is a fundamental mechanism for NO-mediated cell signaling and regulates diverse cellular functions, including transcription, DNA repair, and apoptosis. wikipedia.orgnih.gov

The specificity of S-nitrosylation is highly regulated and depends on several factors:

Proximity to NO Synthase (NOS): Initial S-nitrosylation often occurs on proteins that are physically close to a NOS enzyme. nih.gov

Signature Motifs: The target cysteine is often located within a specific amino acid sequence (e.g., I/L-X-C-X2-D/E) that is recognized by NOS or facilitates the reaction. nih.govnih.gov

Hydrophobic Environment: The reaction between NO and oxygen, a necessary step to form potent nitrosylating agents like N2O3, is significantly accelerated in hydrophobic regions within proteins or membranes. nih.govmdpi.com

Transnitrosylation: The NO moiety can be transferred from one S-nitrosothiol to another protein's free thiol, propagating the signal. wikipedia.orgnih.gov

While there is no direct evidence in the reviewed literature detailing the S-nitrosylation potency of this compound, its amphiphilic nature suggests it could partition into hydrophobic cellular compartments like membranes. Such localization could potentially influence the microenvironment where S-nitrosylation reactions are favored. The process is biochemically complex, involving enzymes like S-nitrosoglutathione reductase (GSNOR) and thioredoxin systems that catalyze the reverse reaction, denitrosylation, thereby maintaining SNO homeostasis. wikipedia.orgnih.govfrontiersin.org

Table 1: Key Factors Influencing Protein S-Nitrosylation Specificity

| Factor | Description | Reference |

|---|---|---|

| Enzymatic Proximity | Target proteins are often physically associated with nitric oxide synthase (NOS) enzymes. | nih.govnih.gov |

| Consensus Motifs | Specific amino acid sequences surrounding the target cysteine can increase its reactivity and recognition. | nih.gov |

| Local Microenvironment | Hydrophobic pockets within proteins or membranes can concentrate NO and O2, accelerating the formation of nitrosylating agents. | nih.govmdpi.com |

| Transnitrosylation | The transfer of an NO group from an existing S-nitrosothiol to another protein allows for signal propagation. | wikipedia.org |

| Protein Conformation | The accessibility of the target cysteine thiol is dependent on the protein's three-dimensional structure. | nih.gov |

Interactions with Model Biological Membranes and Lipid Organization (e.g., in transdermal permeation enhancement)

As an amphiphilic molecule with a polar dimethylamino-alcohol head group and a lipophilic 12-carbon chain, this compound is structurally similar to chemical permeation enhancers (CPEs) used in transdermal drug delivery. mdpi.comresearchgate.net The primary barrier to transdermal delivery is the stratum corneum (SC), which consists of corneocytes embedded in a highly organized intercellular lipid matrix of ceramides, cholesterol, and free fatty acids. acs.orgnih.govresearchgate.net

CPEs enhance skin permeability by transiently and reversibly disrupting this organized structure. The mechanism of action for amphiphilic enhancers like this compound is understood through the Lipid-Protein-Partitioning (LPP) theory, which proposes three main interactions: mdpi.comlatticescipub.com

Disruption of Intercellular Lipids: The lipophilic tail of the enhancer inserts into the lipid bilayers of the stratum corneum. This disrupts the tight packing of the lipid chains, increasing their fluidity and creating more permeable domains. This is a primary mechanism for many alcohols, fatty acids, and surfactants. acs.orgnih.govresearchgate.net

Interaction with Intracellular Proteins: The enhancer can interact with intracellular keratin (B1170402) within the corneocytes, altering its conformation and potentially opening aqueous channels for hydrophilic molecules. mdpi.com

Improved Drug Partitioning: By altering the properties of the SC, enhancers can increase the partitioning of a drug from its vehicle into the skin. latticescipub.com

Studies on various CPEs show that surfactants and terpenes can cause significant disordering of the lamellar and lateral packing of SC lipids. acs.orgnih.gov Specifically, amino acid-based enhancers with alkyl chains of 10-12 carbons have been found to be particularly effective, suggesting the dodecanol (B89629) chain of this compound is of an optimal length for interacting with and disrupting the SC lipid barrier. mdpi.comresearchgate.net

Table 2: Mechanisms of Chemical Permeation Enhancers on Stratum Corneum

| Mechanism | Description | Examples of Enhancer Classes | Reference |

|---|---|---|---|

| Lipid Disruption/Fluidization | Intercalates into the lipid matrix, disrupting the orderly packing and increasing the mobility of lipid chains. | Fatty acids, Alcohols, Surfactants, Terpenes | acs.orgnih.govresearchgate.net |

| Protein Interaction | Interacts with keratin filaments within corneocytes, causing conformational changes. | Solvents (e.g., DMSO), Surfactants | mdpi.comlatticescipub.com |

| Partitioning Enhancement | Alters the solubility characteristics of the stratum corneum to increase drug entry. | Solvents (e.g., ethanol, propylene (B89431) glycol) | latticescipub.com |

| Lipid Extraction | Solubilizes and removes lipids from the stratum corneum. | Ethanol | acs.org |

Enzyme-Ligand Binding Dynamics and Enzyme Inhibition Mechanisms (e.g., lysosomal phospholipase A2 inhibition by related compounds)

The chemical structure of this compound classifies it as a cationic amphiphilic drug (CAD). A significant body of research has established that CADs are prominent inhibitors of lysosomal phospholipase A2 (LPLA2, also known as PLA2G15). researchgate.netnih.govresearchgate.net This enzyme plays a crucial role in the catabolism of phospholipids within the acidic environment of the lysosome.

The mechanism of inhibition is linked to the physicochemical properties of CADs. These molecules are lipophilic and possess a protonatable amine group, causing them to accumulate within the acidic lysosomes. researchgate.netresearchgate.net Here, they interfere with LPLA2 activity, not necessarily by binding directly to the catalytic active site in all cases, but often by altering the physical properties of the lipid substrates. nih.govnih.gov

The proposed inhibition mechanisms include:

Substrate Interaction: CADs interact with the negatively charged phospholipid vesicles (liposomes) that serve as the substrate for LPLA2. This interaction can shift the phase transition temperature of the lipid bilayer and alter its surface charge or accessibility, thereby preventing the enzyme from effectively binding and hydrolyzing the phospholipids. researchgate.netnih.gov

Interference with Enzyme Binding: The accumulation of CADs can interfere with the enzyme's ability to bind to the liposomal surface, a necessary step for its catalytic activity. nih.gov

The inhibition of LPLA2 by CADs is a key factor in drug-induced phospholipidosis, a condition characterized by the excessive accumulation of phospholipids within lysosomes. researchgate.netnih.govresearchgate.net Studies have demonstrated that a wide range of CADs inhibit LPLA2 with varying potencies. For instance, a screen of 163 drugs found that 144 inhibited LPLA2 activity, with IC50 values for some compounds in the micromolar and even sub-micromolar range. nih.gov Amiodarone, a well-known CAD, has been shown to inhibit the deacylation of various phospholipids by LPLA2 in a concentration-dependent manner. researchgate.net

Table 3: Examples of Cationic Amphiphilic Drugs and their Interaction with LPLA2

| Compound | Reported Effect on LPLA2 / Phospholipidosis | Proposed Mechanism of Interaction | Reference |

|---|---|---|---|

| Amiodarone | Inhibits LPLA2; known cause of phospholipidosis. | Reduces LPLA2 activity; inhibition is lost when anionic lipids are removed from substrate vesicles. | researchgate.netresearchgate.net |

| Chloroquine | Inhibits PLA2 activity. | Inhibits enzyme activity without significant temperature dependence. | nih.gov |

| Imipramine | Shifts the temperature-activity profile of PLA2. | Alters the physical properties of the lipid substrate. | nih.gov |

| Fosinopril | Potent inhibitor of LPLA2 (IC50 0.18 μM). | Interferes with LPLA2 binding to liposomes. | nih.gov |

Catalytic Mechanisms Involving Amino Alcohols (e.g., "borrowing hydrogen" process, hydroamination)

Amino alcohols and their derivatives are important functional groups that can participate in or be synthesized via advanced catalytic processes. Two such atom-economical processes are the "borrowing hydrogen" methodology and hydroamination. acs.orgwikipedia.org

Borrowing Hydrogen (or Hydrogen Autotransfer)

The borrowing hydrogen (BH) strategy is an elegant process that uses alcohols as alkylating agents, generating only water as a byproduct. acs.orgcsic.esrsc.org The general mechanism involves three key steps catalyzed by a transition metal complex (e.g., based on Ru, Ir, Fe): csic.esshokubai.org

Dehydrogenation: The metal catalyst temporarily "borrows" hydrogen from the alcohol (e.g., this compound), oxidizing it to a reactive intermediate, in this case, an aldehyde.

Intermediate Reaction: The aldehyde intermediate undergoes a reaction, such as a condensation with a nucleophile (like an amine or an enolate).

Hydrogenation: The metal catalyst returns the "borrowed" hydrogen to the new unsaturated intermediate, reducing it to form the final alkylated product and regenerating the active catalyst. acs.orgshokubai.org

This methodology allows for the formation of C-N and C-C bonds using stable and readily available alcohols instead of more reactive and toxic alkyl halides. rsc.orgnih.gov

Hydroamination

Hydroamination is the direct, atom-economical addition of an N-H bond of an amine across a carbon-carbon multiple bond (alkene, alkyne, etc.). wikipedia.orgorganicreactions.org This reaction can be catalyzed by a wide range of metals, from alkali and rare-earth metals to late transition metals. wikipedia.orgorganicreactions.orglibretexts.org The mechanism is highly dependent on the catalyst system used:

Early Transition Metal / Lanthanide Catalysis: These reactions often proceed via a metal-amido intermediate. The alkene then inserts into the metal-nitrogen bond, followed by protonolysis to release the amine product and regenerate the catalyst. wikipedia.orglibretexts.org

Late Transition Metal Catalysis: These mechanisms can involve either oxidative addition of the amine to the metal center, followed by alkene insertion and reductive elimination, or activation of the alkene by coordination to the metal, followed by external nucleophilic attack by the amine. libretexts.org

While this compound is a product that could be formed via such catalytic routes, the amino alcohol moiety itself is a key functional group involved in these types of transformations, either as a reactant (in BH) or as a structural motif in the final product (in hydroamination).

Computational Chemistry and Molecular Modeling Applications

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties by calculating the electron density of a molecule.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comyoutube.com The HOMO is the orbital that holds the highest-energy electrons and acts as an electron donor, while the LUMO is the lowest-energy orbital that can accept an electron. ossila.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. ossila.comwikipedia.org A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org

For 2-(Dimethylamino)dodecan-1-ol, DFT calculations can determine the energies of these frontier orbitals. The electron-rich nitrogen of the dimethylamino group and the oxygen of the hydroxyl group are expected to significantly influence the energy and localization of the HOMO. In contrast, the LUMO would likely be distributed over the alkyl chain and the functional groups. DFT studies on various amino acids and other organic molecules have successfully used HOMO-LUMO analysis to understand their electronic behavior and reactivity. mdpi.comlongdom.orgfrontiersin.org

From the calculated HOMO and LUMO energy values, several global chemical reactivity descriptors can be derived to quantify the molecule's reactivity and selectivity. longdom.orgresearchgate.net These parameters, rooted in Conceptual DFT, provide a theoretical framework for predicting how a molecule will interact in a chemical reaction. frontiersin.org

Key reactivity parameters include:

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2). longdom.org

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A larger value indicates greater stability. longdom.org

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher tendency to react.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile (ω = χ² / 2η).

| Parameter | Symbol | Formula | Illustrative Value | Interpretation for this compound |

|---|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.2 eV | Represents electron-donating ability. |

| LUMO Energy | ELUMO | - | 0.5 eV | Represents electron-accepting ability. |

| Energy Gap | ΔE | ELUMO - EHOMO | 6.7 eV | Indicates high kinetic stability and low reactivity. |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 2.85 eV | Measures the overall ability to attract electrons. |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 3.35 eV | Indicates high resistance to electronic change. |

| Electrophilicity Index | ω | χ²/2η | 1.21 eV | Quantifies the electrophilic character of the molecule. |

Molecular Dynamics (MD) Simulations for Conformational and Interaction Analysis

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. nih.govhw.ac.uk

For a molecule like this compound, which features a long, flexible dodecyl chain and polar functional groups, MD simulations are invaluable for understanding its dynamic properties. Simulations can reveal the preferred conformations of the alkyl chain (e.g., extended vs. folded) and the orientation of the dimethylamino and hydroxyl groups in various environments, such as in aqueous solution or at an oil-water interface. mdpi.comuniroma1.itnih.gov

Studies on analogous long-chain molecules like dodecylamine (B51217) and dodecanol (B89629) have used MD simulations to investigate their self-assembly and interactions at interfaces. researchgate.netnih.govbibliotekanauki.pl These simulations show how van der Waals interactions between the alkyl chains and hydrogen bonding involving the polar headgroups dictate molecular arrangement and aggregation. researchgate.net Similarly, MD simulations of this compound could elucidate how it interacts with cell membranes, aggregates to form micelles, or adsorbs onto surfaces. The simulations can quantify parameters such as radial distribution functions to understand local molecular ordering and hydrogen bond lifetimes to characterize the strength and dynamics of these crucial interactions. nih.gov

Quantitative Structure-Activity Relationships (QSAR) and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. wikipedia.org

The foundation of QSAR is the principle that the structure of a molecule determines its properties. mdpi.com To build a QSAR model, one first calculates a set of numerical values, known as molecular descriptors, that encode different aspects of the molecules' structures. conicet.gov.ar These descriptors can be categorized by their dimensionality:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts). drugdesign.org

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices, counts of functional groups). drugdesign.org

3D Descriptors: Calculated from the 3D coordinates of the molecule (e.g., molecular volume, surface area, dipole moment). wikipedia.orgdrugdesign.org

Once descriptors are calculated for a set of related molecules (a training set) with known activities, statistical methods or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the activity. mdpi.comnih.gov This validated model can then be used to predict the activity of new, untested compounds based solely on their calculated descriptors.

For a series of β-amino alcohols including this compound, a QSAR model could be developed to predict properties such as antimicrobial activity, cytotoxicity, or surfactant efficiency. Relevant descriptors would likely capture the molecule's hydrophobicity (related to the long alkyl chain), hydrogen bonding capacity, and electronic features.

The following table lists some common molecular descriptors that would be pertinent for developing a QSAR model for this class of compounds.

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Constitutional (1D) | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Constitutional (1D) | Number of H-bond Donors/Acceptors | Count of hydroxyl groups (donors) and nitrogen/oxygen atoms (acceptors). |

| Topological (2D) | Topological Polar Surface Area (TPSA) | The surface area of polar atoms (O, N), a predictor of drug transport properties. |

| Physicochemical (2D) | LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's hydrophobicity. |

| Geometrical (3D) | Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to a solvent. |

| Quantum-Chemical (3D) | Dipole Moment | A measure of the overall polarity of the molecule. |

Synthesis and Chemical Modification of 2 Dimethylamino Dodecan 1 Ol Derivatives

Synthesis of Ester and Amide Derivatives at the Hydroxyl Group

The primary alcohol of 2-(dimethylamino)dodecan-1-ol is a versatile handle for introducing a variety of functional groups, particularly through esterification. Ester derivatives can significantly alter the molecule's lipophilicity and chemical reactivity.

Standard esterification procedures can be readily applied. One common laboratory method involves the reaction of the alcohol with a carboxylic acid in the presence of a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, typically 4-(dimethylamino)pyridine (DMAP). This method is effective for coupling carboxylic acids to alcohols under mild conditions. Another approach is the reaction with more reactive carboxylic acid derivatives, such as acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct (e.g., HCl).

While the term "amide derivative at the hydroxyl group" is chemically imprecise, as amides are formed from carboxylic acids and amines, it can be interpreted as the covalent attachment of a molecule containing an amide moiety via an ester linkage. For example, a carboxylic acid that also possesses an amide group within its structure can be esterified with the hydroxyl group of this compound using the methods described above. This results in a final molecule that is an ester derivative of the parent alcohol and also contains an amide functional group.

Table 1: Synthesis of Ester Derivatives of this compound

| Acylating Agent | Coupling/Catalyst System | Reaction Type | Resulting Derivative |

|---|---|---|---|

| Carboxylic Acid (R-COOH) | DCC / DMAP | Steglich Esterification | 2-(Dimethylamino)dodecyl R-carboxylate |

| Acyl Chloride (R-COCl) | Pyridine or Triethylamine | Acylation | 2-(Dimethylamino)dodecyl R-carboxylate |

| Acid Anhydride ((R-CO)₂O) | DMAP (optional) | Acylation | 2-(Dimethylamino)dodecyl R-carboxylate |

| N-protected Amino Acid | DCC / DMAP | Esterification | 2-(Dimethylamino)dodecyl N-protected-amino-acetate |

N-Alkylation and Quaternization Strategies for the Dimethylamino Group

The tertiary dimethylamino group is nucleophilic and can be readily alkylated to form a quaternary ammonium (B1175870) salt, a process known as quaternization. This transformation converts the neutral amine into a permanently charged cationic group, which dramatically increases the hydrophilicity of the molecule and can impart surfactant properties.

The most common quaternization strategy involves the reaction of the tertiary amine with an alkylating agent. Typical agents include alkyl halides such as methyl iodide, ethyl bromide, or benzyl (B1604629) chloride. Other potent alkylating agents like dimethyl sulfate (B86663) or diethyl sulfate are also frequently used. The reaction is a straightforward SN2 process where the nitrogen atom attacks the electrophilic carbon of the alkylating agent, displacing the halide or sulfate leaving group. These reactions are often carried out in a polar aprotic solvent.

More recently, greener synthetic methods have been developed for N-alkylation. The "borrowing hydrogen" or "hydrogen autotransfer" strategy utilizes alcohols as alkylating agents in the presence of a metal catalyst (e.g., based on Ruthenium or Iridium). diva-portal.orgnih.govyoutube.com In this process, the catalyst temporarily dehydrogenates the alcohol to an aldehyde, which then reacts with the amine to form an iminium ion intermediate. The catalyst, which holds the hydrogen, then reduces the iminium ion to yield the alkylated amine and regenerates the catalyst. diva-portal.orgnih.govyoutube.com For a tertiary amine like the dimethylamino group, this process would lead to the formation of a quaternary ammonium salt.

Table 2: Quaternization of the Dimethylamino Group

| Alkylating Agent | General Formula | Resulting Quaternary Ammonium Salt |

|---|---|---|

| Methyl Iodide | CH₃I | 2-(Hydroxy)-N,N,N-trimethyldodecan-1-aminium iodide |

| Ethyl Bromide | CH₃CH₂Br | N-Ethyl-2-(hydroxy)-N,N-dimethyldodecan-1-aminium bromide |

| Benzyl Chloride | C₆H₅CH₂Cl | N-Benzyl-2-(hydroxy)-N,N-dimethyldodecan-1-aminium chloride |

| Dimethyl Sulfate | (CH₃)₂SO₄ | 2-(Hydroxy)-N,N,N-trimethyldodecan-1-aminium methyl sulfate |

Modifications to the Dodecyl Alkyl Chain (e.g., Introduction of Unsaturation, Branching)

Altering the twelve-carbon (dodecyl) chain of this compound allows for modulation of the molecule's lipophilic character, which can influence its self-assembly behavior and interactions with biological membranes. Direct modification of the saturated alkyl chain is synthetically challenging. Therefore, derivatives with modified chains are typically prepared not by altering this compound itself, but by starting the synthesis from precursors that already contain the desired structural features.

Introduction of Unsaturation: To introduce double or triple bonds into the alkyl chain, the synthesis can begin with an unsaturated fatty acid or fatty alcohol. For example, using oleic acid (which contains one cis-double bond) or its corresponding alcohol, oleyl alcohol, as the starting material would lead to an analog of this compound with an unsaturated C18 tail instead of a saturated C12 tail.

Introduction of Branching: Similarly, to create branched-chain derivatives, the synthesis would commence from a branched-chain carboxylic acid or alcohol. nih.govnih.gov For instance, starting from isostearic acid would yield a derivative with a branched C18 chain. The synthesis of branched-chain amino acids and their subsequent reduction can also serve as a pathway to branched-chain amino alcohols. nih.govnih.gov These structural isomers, with their altered shapes, can exhibit significantly different packing properties compared to their linear counterparts.

Functional Group Interconversions Involving the Primary Alcohol

The primary hydroxyl group is a key site for a variety of chemical transformations beyond esterification. These interconversions can produce derivatives with fundamentally different chemical properties and functionalities.

Oxidation: The primary alcohol can be oxidized to yield either an aldehyde or a carboxylic acid. The choice of oxidizing agent determines the outcome. Milder reagents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane in an aprotic solvent, will typically stop at the aldehyde stage, yielding 2-(dimethylamino)dodecanal. Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄), chromic acid (the Jones reagent), or ruthenium tetroxide, will oxidize the primary alcohol all the way to the carboxylic acid, producing 2-(dimethylamino)dodecanoic acid.

Conversion to Alkyl Halides: The hydroxyl group is a poor leaving group but can be converted into a good leaving group, facilitating nucleophilic substitution. masterorganicchemistry.com Treatment with reagents like thionyl chloride (SOCl₂) converts the alcohol to an alkyl chloride (1-chloro-2-(dimethylamino)dodecane), while phosphorus tribromide (PBr₃) yields the corresponding alkyl bromide. libretexts.orgchemistrysteps.com These alkyl halides are versatile intermediates for further synthetic modifications. masterorganicchemistry.comlibretexts.orgchemistrysteps.com

Ether Synthesis: The alcohol can be converted into an ether through methods like the Williamson ether synthesis. libretexts.orgbritannica.commasterorganicchemistry.com This two-step process first involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide. This potent nucleophile is then reacted with a primary alkyl halide (R-X) in an SN2 reaction to form the ether, 2-(dimethylamino)-1-(alkoxy)dodecane. libretexts.orgmasterorganicchemistry.com

Table 3: Functional Group Interconversions of the Primary Alcohol

| Reaction Type | Reagent(s) | Product Functional Group | Example Product Name |

|---|---|---|---|

| Mild Oxidation | PCC or Dess-Martin Periodinane | Aldehyde | 2-(Dimethylamino)dodecanal |

| Strong Oxidation | KMnO₄ or H₂CrO₄ (Jones) | Carboxylic Acid | 2-(Dimethylamino)dodecanoic acid |

| Chlorination | Thionyl Chloride (SOCl₂) | Alkyl Chloride | 1-Chloro-2-(dimethylamino)dodecane |

| Bromination | Phosphorus Tribromide (PBr₃) | Alkyl Bromide | 1-Bromo-2-(dimethylamino)dodecane |

| Etherification | 1. NaH; 2. R-X (e.g., CH₃I) | Ether | 1-Methoxy-2-(dimethylamino)dodecane |

Advanced Research Applications and Methodological Contributions

Role as a Key Precursor in Complex Organic Synthesis

There is no readily available scientific literature that documents the use of 2-(Dimethylamino)dodecan-1-OL as a key precursor in the synthesis of more complex organic molecules. In principle, a chiral amino alcohol with a long aliphatic chain could serve as a versatile building block. The presence of a secondary amine and a primary alcohol offers two distinct points for chemical modification. For instance, the hydroxyl group could be oxidized to an aldehyde or carboxylic acid, or transformed into a leaving group for nucleophilic substitution. The dimethylamino group could potentially direct certain reactions or be quaternized to form ammonium (B1175870) salts with unique properties. However, no specific examples of such applications for this compound have been reported.

Development of Novel Reagents and Catalysts Derived from this compound Scaffolds

The development of novel reagents and catalysts from scaffolds related to this compound is a plausible area of research, though no specific instances involving this compound are documented. Chiral amino alcohols are well-established precursors for the synthesis of chiral ligands used in asymmetric catalysis. The combination of the amino and alcohol functionalities allows for the formation of bidentate ligands that can coordinate to metal centers, creating a chiral environment for a variety of chemical transformations.

For example, derivatives of similar structures, such as prolinol, have been extensively used in the development of organocatalysts for reactions like aldol (B89426) and Michael additions. The long dodecyl chain of this compound could impart specific solubility properties, potentially enabling catalysis in non-polar solvents or facilitating catalyst recovery. However, the synthesis and catalytic activity of reagents or catalysts derived specifically from this compound have not been described in the available literature.

Methodological Advancements in Analytical Chemistry Utilizing this compound as a Standard or Modifier

Currently, there is no evidence to suggest that this compound is utilized as a standard or modifier in analytical chemistry. Generally, compounds used as analytical standards must be of high purity and well-characterized. While it is conceivable that this compound could be used as an internal standard in the analysis of long-chain amino alcohols, no such methods have been published.

In the context of being a modifier, for example in chromatography, its amphiphilic nature could theoretically be exploited. The long hydrocarbon tail could interact with stationary phases, while the polar amino and hydroxyl groups could interact with analytes. This could be useful in techniques like capillary electrophoresis or as a mobile phase additive in liquid chromatography. Nevertheless, no studies detailing such methodological advancements using this compound have been found.

Contributions to Understanding Biomolecular Interactions Through its Use as a Model Compound

The structural features of this compound, specifically its long lipid-like tail and polar headgroup, make it a candidate for a model compound in the study of biomolecular interactions, particularly those involving cell membranes. Long-chain alcohols are known to interact with and insert into lipid bilayers, affecting their physical properties such as fluidity and thickness. The presence of a charged or polar group, like the dimethylamino group, would influence how the molecule orients itself within the membrane and interacts with phospholipids (B1166683) and membrane proteins.

Fluorescent probes with similar structural motifs, such as Laurdan, which contains a dodecanoyl chain and a dimethylamino group attached to a naphthalene (B1677914) core, are widely used to study the properties of lipid membranes. While this compound itself is not fluorescent, its impact on membrane structure and dynamics could be studied using various biophysical techniques like nuclear magnetic resonance (NMR) spectroscopy or differential scanning calorimetry (DSC). However, a review of the scientific literature reveals no studies where this compound has been specifically employed for this purpose.

Conclusion and Future Perspectives

Summary of Key Academic Contributions and Insights

While dedicated research on 2-(Dimethylamino)dodecan-1-OL is nascent, the academic contributions to the broader class of amino alcohols provide a strong predictive framework for its properties and potential. Amino alcohols are recognized as a vital class of organic compounds containing both amine and hydroxyl functional groups, which imparts dual chemical reactivity. alfa-chemistry.com Key insights from the field that are applicable to this compound include:

Catalytic Activity : Amino alcohols are widely employed as chiral ligands and auxiliaries in asymmetric catalysis. alfa-chemistry.com The presence of both a nitrogen and an oxygen atom allows for the formation of stable chelate rings with metal centers, which is crucial for creating highly selective catalytic systems. For instance, chiral β-amino alcohols have been proven to be excellent catalysts for the enantioselective addition of diethylzinc to aldehydes. The structure of this compound, with its chiral center at the second carbon, makes it a candidate for similar applications.

Synthetic Building Blocks : The dual functionality of amino alcohols makes them versatile synthons for more complex molecules. They serve as foundational units for bioactive molecules and can be converted into a variety of derivatives. alfa-chemistry.com Recent advancements have focused on novel catalytic methods, such as chromium-catalyzed asymmetric cross-coupling, to efficiently construct chiral β-amino alcohols from simple starting materials like aldehydes and imines. westlake.edu.cn

Amphiphilic Nature : The dodecan-1-ol backbone provides significant lipophilicity, classifying the molecule as a fatty alcohol. drugbank.com Such long-chain alcohols are precursors to widely used surfactants, such as sodium lauryl sulfate (B86663). wikipedia.orgatamankimya.com The combination of the C12 tail with the polar dimethylamino and hydroxyl groups makes this compound an amphiphilic molecule, suggesting it will exhibit surface-active properties and undergo self-assembly in solution.

The academic landscape points to this compound as a molecule with significant potential, primarily due to the confluence of its catalytic capacity and its amphiphilic, surfactant-like properties.

Unexplored Research Avenues and Future Challenges

Despite the foundational knowledge from related compounds, the specific properties and applications of this compound remain largely uncharted territory. Future research should be directed toward several key areas, which present both opportunities and challenges.

A primary challenge lies in the stereoselective synthesis of this compound. Achieving high enantiomeric purity is critical for applications in asymmetric catalysis and pharmaceuticals, as different enantiomers can have vastly different biological activities and catalytic efficiencies. mdpi.com Developing efficient synthetic routes to access both the (R) and (S) enantiomers is a crucial first step for any subsequent investigation.

A significant unexplored avenue is the molecule's supramolecular chemistry and self-assembly . While it is predicted to act as a surfactant, the specific conditions under which it forms micelles, vesicles, or other nanostructures are unknown. The pH-responsive nature of the tertiary amine offers a tantalizing prospect for creating "smart" materials that assemble or disassemble in response to environmental triggers.

Further research is needed to characterize its potential as a phase-transfer catalyst or as a catalyst in micellar catalysis . Its amphiphilic structure could enable it to facilitate reactions between reactants located in different phases (e.g., an aqueous phase and an organic phase), potentially enhancing reaction rates and selectivities.

The following table outlines key unexplored research avenues and the associated scientific challenges.

| Research Avenue | Key Scientific Questions | Associated Challenges |

| Stereoselective Synthesis | How can the (R) and (S) enantiomers be synthesized with high purity and yield? | Developing novel asymmetric synthetic routes; separation of enantiomers. |

| Self-Assembly Behavior | What types of nanostructures (micelles, vesicles, etc.) does it form in aqueous solution? How do pH, temperature, and concentration affect this behavior? | Characterization of nanoscale structures; understanding the complex interplay of non-covalent interactions (hydrophobic, hydrogen bonding). |

| Catalytic Applications | Can it function as a ligand for asymmetric metal catalysis? Can it act as an organocatalyst? | Screening for catalytic activity across various reaction types; elucidating reaction mechanisms. |

| Material Interfacial Properties | How does it modify surface tension? What are its properties at liquid-liquid or liquid-solid interfaces? | Precise measurement of interfacial properties; modeling its behavior at surfaces. |

This table is generated based on an analysis of the properties of analogous long-chain amino alcohols and surfactants.

Potential for Fundamental Discoveries in Chemical Biology and Material Science

The unique combination of chirality, catalytic potential, and self-assembling properties in this compound opens the door to fundamental discoveries in both chemical biology and material science.

In Chemical Biology , the compound's surfactant-like nature could be harnessed for applications related to biological membranes. Research into novel amphiphiles, such as amino acid-fatty alcohol esters, has shown their ability to self-assemble into stable primitive membrane compartments. researchgate.net this compound could be investigated for its ability to interact with or be incorporated into lipid bilayers, potentially acting as a permeation enhancer or a tool to study membrane dynamics. Furthermore, its derivatives are candidates for antimicrobial and antifungal agents, a field where new molecular scaffolds are critically needed. mdpi.com

In Material Science , the potential is equally profound. The self-assembly of amphiphilic molecules is a cornerstone of bottom-up nanotechnology. beilstein-journals.orgnih.gov The pH-responsive dimethylamino group could be exploited to create dynamic materials, such as stimuli-responsive gels or emulsions. As a chiral amphiphile, it could self-assemble into chiral superstructures, which are of great interest for applications in chiroptical materials and enantioselective separations. The ability to form ordered structures through non-covalent interactions like hydrogen bonding and π–π stacking is a key driver in creating functional biomaterials from simple building blocks like amino acids. beilstein-journals.orgacs.org The principles governing the self-assembly of this compound could provide new insights into designing advanced functional materials.

| Field | Potential Fundamental Discoveries |

| Chemical Biology | - Development of novel membrane-active agents. - Creation of pH-responsive drug delivery vesicles. - Discovery of new scaffolds for antimicrobial agents. |

| Material Science | - Fabrication of stimuli-responsive "smart" materials (gels, emulsions). - Creation of chiral nanostructures from self-assembly for optical applications. - Development of novel amphiphilic catalysts for green chemistry in aqueous media. |

This table outlines speculative but scientifically grounded future research directions based on the molecule's structural features.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.